molecular formula C18H14N4O4 B2718077 N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide CAS No. 941946-17-4

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2718077
CAS No.: 941946-17-4
M. Wt: 350.334
InChI Key: YQGUOWMIBNYAAS-UHFFFAOYSA-N
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Description

N-[4-(6-Methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide is a synthetic small molecule designed for research applications. This compound features a benzamide scaffold linked to a methoxypyridazine ring, a structural motif found in molecules with significant biological activity. Based on its core structure and data from closely related analogues, this compound is presented as a candidate for use in early-stage drug discovery and biochemical screening. Research Value and Potential Applications: The primary research interest in this compound stems from its structural similarity to known benzamide derivatives that function as cell differentiation inducers . Compounds in this class have shown potential in research models for investigating novel therapeutic approaches for various diseases, including certain carcinomas , hematologic cancers , and autoimmune diseases . The presence of the 4-nitrobenzamide and methoxypyridazine groups is characteristic of molecules studied for their antiproliferative effects, making them valuable tools for probing cancer biology and identifying new mechanisms of action . Usage and Handling: This product is intended for research purposes only in a controlled laboratory environment. It is strictly for use by qualified professionals. This compound is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct their own safety assessments and handling procedures prior to use.

Properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c1-26-17-11-10-16(20-21-17)12-2-6-14(7-3-12)19-18(23)13-4-8-15(9-5-13)22(24)25/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGUOWMIBNYAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 3-amino-6-methoxypyridazine with a suitable benzoyl chloride derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under specific conditions.

Scientific Research Applications

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The pyridazine ring in the compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but initial studies suggest significant potential in modulating cellular processes.

Comparison with Similar Compounds

Aromatic Substituents

  • Pyridazine vs. Benzothiazole/Pyrimidine : The 6-methoxypyridazine in the target compound offers distinct hydrogen-bonding and dipole interactions compared to benzothiazole () or pyrimidine () substituents. The methoxy group enhances solubility relative to lipophilic groups like ethoxy .

Benzamide Modifications

  • Nitro Group Position : The para-nitro group in the target compound is conserved in diuretics (e.g., E04 in ) and neurokinin antagonists (), suggesting its role in electron-withdrawing effects and hydrogen bonding.
  • Chloro vs. Methoxy : Chloro substitution () increases molecular weight and lipophilicity but may introduce steric clashes in biological targets compared to methoxy .

Biological Activity

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a complex structure comprising a pyridazine ring, a methoxy group, and a nitrobenzamide moiety. Its IUPAC name is this compound, with a molecular formula of C18_{18}H16_{16}N4_{4}O4_{4}. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, particularly those involved in cancer metabolism. For example, it shows promise as an inhibitor of tyrosine kinases , which play a crucial role in the signaling pathways that regulate cell growth and division.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction : The compound binds to the active sites of target enzymes, inhibiting their activity.
  • Signal Transduction Modulation : It affects signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.

In Vitro Studies

In vitro studies have highlighted the efficacy of this compound against various cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast Cancer)5.2Apoptosis induction
HCT116 (Colon Cancer)3.8Tyrosine kinase inhibition
HeLa (Cervical Cancer)7.0ROS generation

These results indicate that the compound has significant potential as an anticancer agent.

Animal Studies

Preliminary animal studies have shown promising results regarding the safety and efficacy of this compound. In a study involving mice implanted with tumor cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

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